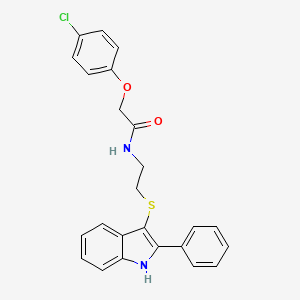

2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a synthetic organic compound that features a chlorophenoxy group, an indole moiety, and a thioether linkage. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

Indole Derivative Synthesis: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.

Thioether Linkage Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Final Coupling: The chlorophenoxy intermediate is coupled with the indole-thioether derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities within the molecule.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohols or amines, depending on the target functional group.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Synthesis of Derivatives:

Biology

Biological Activity Studies: Compounds with similar structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

Drug Development: The compound may be explored for its potential as a lead compound in drug development, particularly for targeting specific biological pathways.

Industry

Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties, such as conductivity or optical activity.

Mécanisme D'action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The indole moiety, in particular, is known for its ability to engage in π-π stacking and hydrogen bonding interactions, which can be crucial for its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide: can be compared with other indole derivatives, chlorophenoxy compounds, and thioether-containing molecules.

Uniqueness

Structural Features: The combination of a chlorophenoxy group, an indole moiety, and a thioether linkage is relatively unique and may confer specific properties not found in other compounds.

Biological Activity: The specific arrangement of functional groups may result in unique biological activities, making it a valuable compound for further research.

Activité Biologique

The compound 2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a notable member of the N-phenyl-acetamide class, which has garnered attention for its potential biological activities, particularly in antiviral and antifungal applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a 4-chlorophenoxy group and an indole derivative, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antiviral and antifungal properties.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on viral replication. For instance, a library of N-phenyl-acetamides was tested against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . The results showed that certain derivatives could inhibit RdRp activity effectively while maintaining low cytotoxicity levels .

| Compound | EC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index |

|---|---|---|---|

| 2a | 0.5 | >100 | >200 |

| 6-72 | 0.3 | >100 | >333 |

This table summarizes the effectiveness of selected compounds against SARS-CoV-2 RdRp, highlighting their potential as antiviral agents.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Research indicates that derivatives with similar structures to this compound demonstrate significant antifungal activity against various fungal strains. Specifically, studies involving alkyl-substituted phenoxy compounds have shown promising results in inhibiting fungal growth, making them candidates for agricultural applications .

Case Studies

- Inhibition of Respiratory Syncytial Virus (RSV) : A study demonstrated that certain N-(phenyl-acetamides), including those related to our compound, effectively inhibited RSV replication at sub-micromolar concentrations. This was attributed to their ability to target viral polymerases .

- Fungal Resistance Studies : Investigations into the efficacy of related compounds against resistant fungal strains revealed that modifications in the phenoxy group significantly enhanced antifungal activity. These findings suggest that structural optimization could lead to more effective treatments .

The proposed mechanism by which these compounds exert their biological effects involves:

- Inhibition of Viral Polymerases : By targeting viral polymerases such as RdRp, these compounds disrupt the replication cycle of viruses.

- Disruption of Fungal Cell Wall Synthesis : The phenoxy group may interfere with key enzymes involved in cell wall biosynthesis in fungi.

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O2S/c25-18-10-12-19(13-11-18)29-16-22(28)26-14-15-30-24-20-8-4-5-9-21(20)27-23(24)17-6-2-1-3-7-17/h1-13,27H,14-16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHDSUDKBNPJSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.